molecular formula C18H16F5NO B4049285 2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide

Cat. No.: B4049285
M. Wt: 357.3 g/mol
InChI Key: YKVVWVOVKQYLPQ-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a phenylpentyl group attached to the amide nitrogen. The fluorine atoms significantly alter the electronic properties of the benzene ring, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylpentylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylpentyl group can be oxidized to introduce functional groups such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles.

    Reduction: 2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)amine.

    Oxidation: Carboxylic acids or other oxidized derivatives of the phenylpentyl group.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific electronic or chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with various enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentafluoro-N-phenylbenzamide
  • 4-fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)-phenyl)-benzamide

Uniqueness

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide is unique due to the presence of the phenylpentyl group, which can influence its physical and chemical properties compared to other similar compounds. This structural variation can affect its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F5NO/c1-2-3-9-11(10-7-5-4-6-8-10)24-18(25)12-13(19)15(21)17(23)16(22)14(12)20/h4-8,11H,2-3,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVVWVOVKQYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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